GSK2643943A

Description

Properties

IUPAC Name |

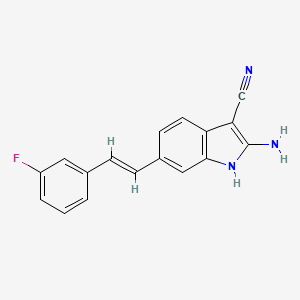

2-amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3/c18-13-3-1-2-11(8-13)4-5-12-6-7-14-15(10-19)17(20)21-16(14)9-12/h1-9,21H,20H2/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXBPMZRTMXEIA-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CC2=CC3=C(C=C2)C(=C(N3)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/C2=CC3=C(C=C2)C(=C(N3)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of GSK2643943A in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2643943A is a novel small molecule inhibitor targeting the ubiquitin-proteasome system (UPS), a critical cellular machinery often dysregulated in cancer. Specifically, this compound functions as a potent and selective inhibitor of Ubiquitin Specific Peptidase 20 (USP20), a deubiquitinating enzyme (DUB).[1][2][3] DUBs are key regulators of protein stability and signaling pathways, making them attractive therapeutic targets in oncology.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, summarizing key preclinical findings, experimental methodologies, and the signaling pathways involved.

Core Mechanism of Action: Inhibition of USP20

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of USP20.[1][2] USP20 removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. By inhibiting USP20, this compound prevents the deubiquitination of specific target proteins, leading to their accumulation and subsequent degradation by the proteasome. This interference with protein homeostasis can trigger downstream cellular events, including cell cycle arrest, apoptosis, and sensitization to other anti-cancer therapies.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Target/System | Reference |

| IC50 | 160 nM | USP20/Ub-Rho | [1][2][5] |

Preclinical Efficacy in Oral Squamous Cell Carcinoma (OSCC)

Preclinical studies have demonstrated the anti-tumor efficacy of this compound, particularly in the context of oral squamous cell carcinoma (OSCC).[1] A key finding is the ability of this compound to sensitize cancer cells to oncolytic virus therapy.

In Vitro Findings in OSCC Cell Lines

| Cell Line | Treatment | Effect | Quantitative Data | Reference |

| SCC9 | This compound (1 μM, 5 μM) + oHSV-1 (T1012G) | Increased susceptibility to oncolysis | 50% loss of viability with 1 μM GSK + 0.01 MOI T1012G | [1] |

| SCC9 | This compound (1μM) + oHSV-1 (T1012G, 0.01 MOI) | Increased virus yields | - | [1] |

| SCC9 | This compound + oHSV-1 (T1012G, 1 MOI) | Markedly reduced cell viability | - | [1] |

| SCC9 | This compound | Upregulation of viral proteins | - | [1] |

| SCC9 | This compound | Increased accumulation of viral ICP8 and VP16 mRNA | - | [1] |

In Vivo Findings in an OSCC Mouse Model

| Animal Model | Treatment | Effect | Reference |

| SCC7 mouse model | This compound (intraperitoneal) + oHSV-1 T1012G (intratumoral) | Significantly reduced tumor volumes | [1] |

| SCC9 tumors | This compound (5 mg/kg, i.p., daily) | Potentiates oHSV-1-induced oncolysis | [1] |

Signaling Pathways

The ubiquitin-proteasome system, regulated by DUBs like USP20, is intricately linked to major signaling pathways implicated in cancer, including those governed by p53, NF-κB, and TGF-β.[3][4][6][7][8] While the direct downstream effectors of this compound-mediated USP20 inhibition are still under investigation, the general role of DUBs suggests potential modulation of these critical cancer-related pathways.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are representative protocols based on the methodologies suggested in the preclinical studies.

In Vitro Oncolysis Potentiation Assay

1. Cell Culture:

-

Culture SCC9 oral squamous carcinoma cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

2. Treatment:

-

Seed SCC9 cells in 96-well plates at a density of 5 x 10^3 cells/well.

-

After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1 μM, 5 μM) or vehicle control (e.g., DMSO).

-

Subsequently, infect the cells with oncolytic herpes simplex virus 1 (oHSV-1), such as T1012G, at a specific multiplicity of infection (MOI), for instance, 0.01 or 1.

3. Cell Viability Assay:

-

At desired time points post-infection (e.g., 48, 72 hours), assess cell viability using a standard method like the MTT or CellTiter-Glo assay according to the manufacturer's instructions.

-

Measure absorbance or luminescence to quantify the percentage of viable cells relative to untreated controls.

4. Viral Yield Assay:

-

Culture and treat SCC9 cells in 6-well plates as described above.

-

At a specified time post-infection, harvest the cells and subject them to three freeze-thaw cycles to release viral particles.

-

Determine the viral titer of the lysate using a standard plaque assay on a permissive cell line (e.g., Vero cells).

5. Gene Expression Analysis (RT-qPCR):

-

Isolate total RNA from treated and infected SCC9 cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using primers specific for viral genes (e.g., ICP8, VP16) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the relative fold change in gene expression using the ΔΔCt method.

Caption: In vitro experimental workflow.

Conclusion

This compound is a promising anti-cancer agent that acts by inhibiting the deubiquitinase USP20. Its mechanism of action, centered on the disruption of the ubiquitin-proteasome system, leads to enhanced cancer cell death, especially when combined with oncolytic virus therapy in preclinical models of oral squamous cell carcinoma. Further research is warranted to elucidate the full spectrum of its downstream targets and to explore its therapeutic potential in a broader range of malignancies. The detailed methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the ongoing investigation of this compound and other DUB inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging roles of deubiquitinases in cancer‐associated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. TGF-β signaling pathway mediated by deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Multifaceted Roles of USP15 in Signal Transduction [mdpi.com]

- 8. Role of Deubiquitinases in Human Cancers: Potential Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK2643943A in the Ubiquitin-Proteasome Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2643943A is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 20 (USP20), a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including signal transduction and protein degradation. By inhibiting USP20, this compound modulates the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated substrates and subsequent downstream effects. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signaling pathways, and its potential as a therapeutic agent, particularly in oncology. Detailed experimental protocols and quantitative data from preclinical studies are presented to support further research and development.

Introduction to the Ubiquitin-Proteasome System and USP20

The ubiquitin-proteasome system (UPS) is a highly regulated and essential cellular machinery responsible for protein degradation and homeostasis. The process involves the covalent attachment of ubiquitin, a small regulatory protein, to target substrates, marking them for degradation by the 26S proteasome. This process is counter-regulated by deubiquitinating enzymes (DUBs), which remove ubiquitin chains, thereby rescuing substrates from degradation.

Ubiquitin-Specific Protease 20 (USP20) is a member of the largest subfamily of DUBs. It is implicated in the regulation of various cellular pathways, including cell cycle progression, DNA damage repair, and signal transduction. Dysregulation of USP20 activity has been linked to several diseases, including cancer, making it an attractive target for therapeutic intervention.

This compound: A Selective USP20 Inhibitor

This compound is a novel deubiquitylating enzyme inhibitor that demonstrates high selectivity for USP20.[1][2] Its inhibitory activity is characterized by a half-maximal inhibitory concentration (IC50) of 160 nM for USP20 in a cell-free assay using a Ubiquitin-Rhodamine 110 (Ub-Rho) substrate.[1][3]

Mechanism of Action

This compound exerts its effects by blocking the catalytic activity of USP20, thereby preventing the removal of ubiquitin chains from its target substrates. This leads to the accumulation of polyubiquitinated proteins, which are then recognized and degraded by the 26S proteasome. The primary mechanism of action of this compound is therefore the modulation of protein stability through the inhibition of deubiquitination.

Impact on the TNFα-Induced NF-κB Signaling Pathway

A key signaling pathway regulated by USP20 is the Tumor Necrosis Factor-alpha (TNFα)-induced Nuclear Factor-kappa B (NF-κB) pathway, which is crucial for cell survival and inflammation. USP20 targets two key proteins in this pathway: p62 (also known as sequestosome-1) and Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][4]

USP20 deubiquitinates K48-linked polyubiquitin (B1169507) chains on p62, stabilizing it and promoting the formation of a signaling complex with atypical Protein Kinase C (aPKC) and RIPK1.[1][2] This complex is essential for the activation of the IKK complex, subsequent phosphorylation and degradation of IκBα, and the nuclear translocation of NF-κB, which upregulates the expression of pro-survival genes.

By inhibiting USP20, this compound prevents the deubiquitination of p62 and RIPK1, leading to their degradation. This disrupts the formation of the pro-survival signaling complex, thereby suppressing NF-κB activation and sensitizing cancer cells to apoptosis.

Preclinical Efficacy in Oral Squamous Cell Carcinoma

This compound has demonstrated anti-tumor efficacy in preclinical models of oral squamous cell carcinoma (OSCC).[1] In particular, it has been shown to potentiate the oncolytic effects of a herpes simplex virus (oHSV-1) in resistant OSCC cell lines.

In Vitro Studies

In the human OSCC cell line SCC9, this compound treatment rendered the cells more susceptible to oHSV-1 induced oncolysis.[1] At concentrations of 1 µM and 5 µM, this compound led to a significant drop in cell viability when combined with oHSV-1 infection.[1] Furthermore, a 1 µM concentration of this compound resulted in a notable increase in virus yields.[1]

In Vivo Studies

In a subcutaneous xenograft model using SCC9 cells, the combination of this compound (5 mg/kg, i.p., daily for 6 days) and oHSV-1 (T1012G) resulted in a significant reduction in tumor volume compared to either treatment alone. A similar synergistic anti-tumor effect was observed in a murine SCC7 xenograft model.

Data Presentation

Table 1: In Vitro and In Vivo Activity of this compound

| Parameter | Value/Result | Cell Line/Model | Reference |

| IC50 (USP20/Ub-Rho) | 160 nM | Cell-free | [1][3] |

| In Vitro Cell Viability | 50% loss of SCC9 viability with 1 µM this compound + 0.01 MOI oHSV-1 | SCC9 | [1] |

| In Vivo Tumor Growth | Significant reduction in tumor volume with this compound (5 mg/kg) + oHSV-1 vs. monotherapy (p < 0.001) | SCC9 Xenograft | [5] |

Experimental Protocols

USP20 Inhibition Assay (IC50 Determination)

This protocol is based on a fluorescent assay using a Ubiquitin-Rhodamine 110 (Ub-Rho) substrate.

Materials:

-

Recombinant human USP20

-

This compound

-

Ubiquitin-Rhodamine 110 (Ub-Rho)

-

Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT

-

384-well black microplate

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer.

-

Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

-

Add 10 µL of recombinant USP20 (final concentration ~1 nM) to each well.

-

Incubate the plate at room temperature for 30 minutes.

-

Initiate the reaction by adding 5 µL of Ub-Rho (final concentration ~100 nM) to each well.

-

Immediately read the fluorescence intensity every minute for 30 minutes.

-

Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve).

-

Plot the reaction velocity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Cell Viability and Oncolysis Potentiation Assay

Materials:

-

SCC9 human oral squamous cell carcinoma cell line

-

This compound

-

Oncolytic Herpes Simplex Virus-1 (oHSV-1, e.g., T1012G)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed SCC9 cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5 µM) for 24 hours.

-

Infect the cells with oHSV-1 at a specific multiplicity of infection (MOI, e.g., 0.01).

-

Incubate the plates for an additional 48-72 hours.

-

Assess cell viability by adding the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

For virus yield, collect cell lysates at different time points post-infection, perform serial dilutions, and determine the viral titer using a plaque assay on a permissive cell line (e.g., Vero cells).

In Vivo Xenograft Study

Materials:

-

6-8 week old female nude mice

-

SCC9 cells

-

This compound

-

oHSV-1 (T1012G)

-

Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Calipers

Procedure:

-

Subcutaneously inject 5 x 10^6 SCC9 cells into the flank of each mouse.

-

Allow tumors to reach a palpable size (e.g., ~100 mm³).

-

Randomize mice into treatment groups (e.g., Vehicle, this compound alone, oHSV-1 alone, this compound + oHSV-1).

-

Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for the duration of the study.

-

Administer oHSV-1 (e.g., 1 x 10^7 PFU) or vehicle via intratumoral (i.t.) injection on specified days (e.g., day 1, 4, and 7).

-

Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and general health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Vivo Assessment of Oncolytic Virus Efficiency | LIDE Biotech [lidebiotech.com]

- 3. Inhibition of Proteasome Activity Induces Formation of Alternative Proteasome Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

GSK2643943A: A Technical Guide to a Selective USP20 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK2643943A, a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 20 (USP20). This document details its mechanism of action, quantitative biochemical and cellular data, relevant signaling pathways, and comprehensive experimental protocols for its study.

Core Compound Properties and Activity

This compound is a cell-penetrant inhibitor that specifically targets the deubiquitinating enzyme (DUB) USP20. It has been identified as a valuable tool for investigating the cellular functions of USP20 and as a potential therapeutic agent, particularly in oncology.

Mechanism of Action

This compound functions by directly inhibiting the catalytic activity of USP20, thereby preventing the removal of ubiquitin from its substrate proteins.[1] This leads to an accumulation of ubiquitinated substrates, altering their stability, localization, and function, which in turn impacts downstream cellular processes. Recent studies have shown that treatment with this compound leads to the accumulation of ubiquitinated forms of USP20 substrates, such as RETREG1.[2]

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound.

Table 1: Biochemical Activity of this compound

| Target | Assay Substrate | IC50 (nM) | Reference(s) |

| USP20 | Ub-Rho | 160 | [1][3][4][5][6][7] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effect | Concentration(s) | Reference(s) |

| SCC9 (Oral Squamous Carcinoma) | Cell Viability (in combination with oHSV-1) | Significant drop in viability | 1 µM, 5 µM | [1] |

| SCC9 | oHSV-1 T1012G productive infection | Notable increase in virus yields | 1 µM | [1] |

| SCC9 | Western Blot | Increased protein accumulation of Ubiquitin | 1 µM | [8] |

| HEK293FT | Immunoprecipitation | Elevated levels of RETREG1 ubiquitination | Not specified | [2] |

Signaling Pathways Modulated by this compound

USP20 is implicated in several key cellular pathways, primarily through its role in protein stabilization. Inhibition of USP20 by this compound can, therefore, have significant downstream consequences. A notable pathway involves the regulation of autophagy.

USP20 has been shown to deubiquitinate and stabilize Unc-51 like autophagy activating kinase 1 (ULK1) and the reticulophagy receptor RETREG1 (also known as FAM134B), both of which are crucial for initiating autophagy and selective autophagy of the endoplasmic reticulum (reticulophagy), respectively.[2][9] By inhibiting USP20, this compound prevents the deubiquitination of these proteins, leading to their degradation and a subsequent impact on autophagy.

References

- 1. ULK1 ubiquitylation is regulated by phosphorylation on its carboxy terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and validation of selective deubiquitinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. USP20 deubiquitinates and stabilizes the reticulophagy receptor RETREG1/FAM134B to drive reticulophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. patents.justia.com [patents.justia.com]

- 6. researchgate.net [researchgate.net]

- 7. ULK1 cycling: The ups and downs of the autophagy response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSK-565154 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. USP20 deubiquitinates and stabilizes the reticulophagy receptor RETREG1/FAM134B to drive reticulophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of GSK2643943A: A USP20 Inhibitor for Cancer Therapy

A Technical Overview for Researchers and Drug Development Professionals

Introduction

GSK2643943A is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 20 (USP20), a deubiquitinating enzyme (DUB) implicated in various cellular processes, including signal transduction and protein degradation.[1][2] With a half-maximal inhibitory concentration (IC50) of 160 nM for USP20/Ub-Rho, this compound has emerged as a valuable tool for studying the biological functions of USP20 and as a potential therapeutic agent, particularly in the field of oncology.[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, consolidating available data for researchers, scientists, and drug development professionals.

Discovery and Lead Optimization

While specific details regarding the initial high-throughput screening campaign that led to the identification of this compound are not extensively published in the public domain, the discovery of potent and selective DUB inhibitors typically involves screening large compound libraries against the target enzyme. Following the identification of initial "hits," a process of lead optimization is undertaken to improve potency, selectivity, and pharmacokinetic properties. This iterative process involves the synthesis and evaluation of structural analogs to establish a structure-activity relationship (SAR).

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C17H12FN3 | [4] |

| CAS Number | 2449301-27-1 | [4] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting the deubiquitinase activity of USP20.[1] USP20 is known to regulate the stability and activity of numerous proteins involved in critical cellular signaling pathways. By inhibiting USP20, this compound can modulate these pathways, leading to its observed anti-tumor effects.

One of the key pathways influenced by USP20 is the NF-κB signaling pathway . USP20 has been shown to regulate this pathway, which is crucial for inflammation, immunity, and cell survival.[5]

The following diagram illustrates the general role of a DUB, such as USP20, in protein ubiquitination, a fundamental process in cellular regulation.

Caption: General mechanism of protein ubiquitination and deubiquitination by USP20, and the inhibitory action of this compound.

Experimental Protocols

While the precise, proprietary protocols used by GlaxoSmithKline for the development of this compound are not publicly available, this section outlines general methodologies for key experiments cited in the evaluation of USP20 inhibitors.

Biochemical Assay for USP20 Inhibition

A common method to assess the inhibitory activity of compounds against USP20 is a fluorescence-based assay.

Principle: This assay utilizes a fluorogenic substrate, such as Ubiquitin-Rhodamine110 or Ubiquitin-AMC (7-amido-4-methylcoumarin), which is cleaved by USP20 to release a fluorescent signal. The inhibition of this cleavage by a compound leads to a decrease in the fluorescent signal.

General Protocol:

-

Reagents: Recombinant human USP20 enzyme, fluorogenic ubiquitin substrate (e.g., Ub-Rhodamine110), assay buffer, and test compound (this compound).

-

Procedure: a. The test compound is serially diluted and incubated with the USP20 enzyme in an appropriate assay buffer. b. The reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths. d. The rate of the reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assays for USP20 Target Engagement

Cellular assays are crucial to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.

Principle: These assays often involve overexpressing a tagged version of the target protein and then measuring the effect of the inhibitor on a downstream signaling event or the stability of a known USP20 substrate.

General Protocol (Western Blot-based):

-

Cell Culture: Human cancer cell lines (e.g., oral squamous cell carcinoma lines like SCC9) are cultured under standard conditions.[1]

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration.

-

Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against USP20 substrates or downstream signaling molecules.

-

Analysis: Changes in the protein levels of USP20 substrates are quantified to assess the inhibitory effect of this compound.

The following diagram illustrates a typical workflow for evaluating a USP20 inhibitor.

Caption: A generalized workflow for the discovery and preclinical development of a small molecule inhibitor like this compound.

Preclinical Data

In Vitro Activity

This compound has demonstrated anti-tumor efficacy in in vitro models of oral squamous cell carcinoma (OSCC).[1]

| Assay | Cell Line | Treatment | Result | Reference |

| Cell Viability | SCC9 | 1 µM and 5 µM this compound + 0.01 MOI T1012 (oHSV-1) | Significant drop in cell viability (R50%) | [1] |

| Viral Yield | SCC9 | 1 µM this compound + 0.01 MOI T1012G (oHSV-1) | Notable increase in virus yields | [1] |

| Protein Expression | SCC9 | 1 µM this compound | Upregulation of viral proteins at various phases | [1] |

In Vivo Activity

Preclinical in vivo studies have been conducted to evaluate the anti-tumor effects of this compound, often in combination with other therapies.

| Animal Model | Treatment | Dosing | Result | Reference |

| Subcutaneous SCC9 Xenograft | This compound + oHSV-1 T1012G | 5 mg/kg, i.p., daily for 6 days | Potentiated oHSV-1-induced oncolysis; visible drop in tumor volumes | [1] |

| SCC7 Mouse Model | This compound + oHSV-1 T1012G | 2.5 mg/kg, i.p., daily for 9 days | Significantly reduced tumor volumes | [1] |

Conclusion

This compound is a potent and specific inhibitor of USP20 that has shown promise in preclinical models of cancer. Its ability to modulate key signaling pathways through the inhibition of USP20 makes it a valuable research tool and a potential candidate for further therapeutic development. The data presented in this guide highlight the initial findings and provide a foundation for future investigations into the full therapeutic potential of this compound. Further disclosure of its discovery and detailed development process by GlaxoSmithKline would be invaluable to the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. The Deubiquitinating Enzyme USP20 Regulates the TNFα-Induced NF-κB Signaling Pathway through Stabilization of p62 - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK2643943A: A Technical Guide to its Anti-Tumor Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2643943A is a selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Peptidase 20 (USP20).[1][2] Emerging research has highlighted its potential as an anti-cancer agent, with demonstrated efficacy in preclinical models of various malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and oral squamous cell carcinoma (OSCC).[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's effect on tumor growth, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Mechanism of Action: Targeting the USP20-HIF1A Axis in T-Cell Acute Lymphoblastic Leukemia

Recent studies have elucidated a critical signaling pathway through which this compound exerts its anti-tumor effects in T-ALL.[3] USP20 has been identified as a super-enhancer-regulated gene that is highly expressed in T-ALL.[3] Its primary function in this context is the deubiquitination and subsequent stabilization of the alpha subunit of Hypoxia-Inducible Factor 1 (HIF1A).[3]

HIF1A is a key transcription factor that plays a central role in cellular adaptation to hypoxic conditions, which are often found in the tumor microenvironment.[4] By promoting the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, HIF1A contributes to tumor progression and resistance to therapy.[4][5]

Under normal oxygen conditions (normoxia), HIF1A is hydroxylated, leading to its ubiquitination and subsequent degradation by the proteasome.[4][6] However, in the hypoxic tumor microenvironment, this degradation is inhibited. USP20 further promotes HIF1A stability by removing ubiquitin chains, thereby enhancing its transcriptional activity and promoting T-ALL progression.[3]

This compound, by inhibiting USP20, prevents the deubiquitination of HIF1A, leading to its degradation and a subsequent reduction in the expression of its target genes.[3] This disruption of the USP20-HIF1A signaling axis ultimately results in the inhibition of T-ALL cell proliferation and survival.[3]

Quantitative Data on Anti-Tumor Efficacy

In Vitro Activity

This compound has been characterized as a potent inhibitor of USP20.

| Compound | Target | IC50 (nM) | Assay |

| This compound | USP20/Ub-Rho | 160 | Cell-free assay |

| Data sourced from MedChemExpress and Selleck Chemicals.[1][2] |

In the context of T-ALL, knockdown of USP20 has been shown to increase apoptosis and inhibit the proliferation of T-ALL cells.[3] While specific IC50 values for this compound in T-ALL cell lines are not yet publicly available, the demonstrated anti-tumor effects of the compound in vivo suggest a potent inhibition of cancer cell viability.[3]

For oral squamous cell carcinoma (OSCC), this compound has been shown to render SCC9 cells more susceptible to oncolytic virus-induced cell death.[2]

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of this compound.

| Cancer Type | Animal Model | Treatment | Dosing Regimen | Observed Effect | Source |

| T-ALL | Not specified | This compound | Not specified | Similar anti-tumor effects to USP20 knockdown, which reduced tumor growth and improved survival. | [3] |

| OSCC (SCC9) | Subcutaneous Xenograft | This compound (alone) | Intraperitoneal, daily for 6 days | Visible drop in tumor volumes. | [2] |

| OSCC (SCC9) | Subcutaneous Xenograft | This compound + oHSV-1 T1012G | Intraperitoneal, daily for 6 days + intratumoral virus | Significantly reduced tumor volumes compared to single agents. | [2] |

| OSCC (SCC7) | Subcutaneous Xenograft | This compound (alone) | Intraperitoneal, daily for 9 days | Visible drop in tumor volumes. | [2] |

| OSCC (SCC7) | Subcutaneous Xenograft | This compound + oHSV-1 T1012G | Intraperitoneal, daily for 9 days + intratumoral virus | Significantly reduced tumor volumes compared to single agents. | [2] |

Experimental Protocols

In Vitro Cell Viability and Proliferation Assays (General Protocol)

A general protocol for assessing the in vitro effect of this compound on cancer cell lines is outlined below. Specific cell lines and conditions would be adapted based on the cancer type being studied (e.g., T-ALL or OSCC cell lines).

-

Cell Culture: T-ALL cell lines (e.g., Jurkat, MOLT-4) or OSCC cell lines (e.g., SCC9, SCC7) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Treatment: A dilution series of this compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability/Proliferation Assay: A viability or proliferation reagent (e.g., MTT, CellTiter-Glo) is added to each well according to the manufacturer's instructions.

-

Data Acquisition: The appropriate signal (e.g., absorbance or luminescence) is measured using a plate reader.

-

Data Analysis: The data is normalized to the vehicle control, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50).

In Vivo Xenograft Tumor Model (General Protocol)

The following is a general protocol for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.

-

Cell Preparation: A suspension of cancer cells (e.g., T-ALL or OSCC cell lines) is prepared in a suitable medium, often mixed with Matrigel.

-

Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Randomization: Once tumors reach a predetermined volume, mice are randomized into different treatment groups (e.g., vehicle control, this compound alone, combination therapy).

-

Treatment Administration: this compound is administered via the specified route (e.g., intraperitoneal injection) at the designated dose and schedule.

-

Monitoring: Tumor volumes and mouse body weights are measured at regular intervals throughout the study.

-

Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size or after a predetermined treatment duration.

-

Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to determine the significance of any anti-tumor effects. Tumor growth inhibition (TGI) can be calculated.

Conclusion and Future Directions

This compound is a promising USP20 inhibitor with demonstrated anti-tumor activity in preclinical models of T-ALL and OSCC. Its mechanism of action in T-ALL, involving the destabilization of the oncoprotein HIF1A, provides a strong rationale for its clinical development. Further research is warranted to fully elucidate the quantitative aspects of its efficacy in various cancer types, to explore potential biomarkers of response, and to evaluate its safety and efficacy in clinical trials. The synergistic effect observed with oncolytic viruses in OSCC also suggests that combination therapies may be a particularly effective strategy for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. raybiotech.com [raybiotech.com]

- 5. Regulation of HIF-1α signaling and chemoresistance in acute lymphocytic leukemia under hypoxic conditions of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

Investigating the Cellular Targets of GSK2643943A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2643943A is a small molecule inhibitor that has been identified as a potent and specific inhibitor of Ubiquitin Specific Peptidase 20 (USP20), a deubiquitylating enzyme (DUB).[1][2][3][4] DUBs play a critical role in cellular homeostasis by reversing the process of ubiquitination, thereby regulating protein stability and function. The dysregulation of DUBs has been implicated in various diseases, including cancer, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of the cellular targets of this compound, with a focus on USP20, and details the experimental methodologies to investigate its mechanism of action.

Core Target: Ubiquitin Specific Peptidase 20 (USP20)

The primary cellular target of this compound is USP20.[1][2][3][4] This has been determined through in vitro enzymatic assays.

Quantitative Data: In Vitro Potency

The inhibitory activity of this compound against USP20 has been quantified, providing a key measure of its potency.

| Compound | Target | Assay Substrate | IC50 (nM) | Reference |

| This compound | USP20 | Ub-Rho | 160 | [1][2][3][4] |

Cellular Signaling Pathways Modulated by this compound

Inhibition of USP20 by this compound has been shown to impact cellular signaling pathways, primarily the NF-κB pathway, through the stabilization of key signaling components.

TNFα-Induced NF-κB Signaling Pathway

USP20 is a positive regulator of the TNFα-induced NF-κB signaling pathway. It achieves this by deubiquitinating and stabilizing p62 (sequestosome-1) and Receptor-Interacting Protein Kinase 1 (RIPK1). Inhibition of USP20 by this compound would, therefore, be expected to lead to the accumulation of ubiquitinated p62 and RIPK1, targeting them for proteasomal degradation and subsequently dampening NF-κB signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the cellular effects of this compound.

In Vitro Deubiquitinase (DUB) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against USP20.

Materials:

-

Recombinant human USP20 enzyme

-

Ubiquitin-Rhodamine 110 (Ub-Rho110) or Ubiquitin-AMC (Ub-AMC) substrate

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)

-

384-well black, low-volume assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add recombinant USP20 enzyme (e.g., 5 µL of a 2x stock solution) to all wells except for the "no enzyme" control wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the Ub-Rho110 or Ub-AMC substrate (e.g., 10 µL of a 2x stock solution).

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths (e.g., 485/535 nm for Rhodamine 110; 350/460 nm for AMC).

-

Calculate the initial reaction rates (V) from the linear phase of the fluorescence curve.

-

Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the binding of this compound to USP20 in a cellular context.

Materials:

-

Cell line expressing USP20 (e.g., HEK293T, HeLa)

-

This compound

-

Cell culture medium and supplements

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes)

-

Anti-USP20 antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in lysis buffer.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the tubes to a range of temperatures in a thermal cycler for a fixed time (e.g., 3 minutes).

-

Cool the tubes on ice and then centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble USP20 in each sample by Western blotting using an anti-USP20 antibody.

-

Quantify the band intensities and plot the fraction of soluble USP20 as a function of temperature for both the DMSO and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

In-Cell Ubiquitination Assay

Objective: To assess the effect of this compound on the ubiquitination status of a USP20 substrate (e.g., p62).

Materials:

-

Cell line of interest (e.g., HeLa, HEK293T)

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer containing deubiquitinase inhibitors (e.g., NEM, PR-619)

-

Antibody for immunoprecipitation (e.g., anti-p62)

-

Protein A/G agarose (B213101) beads

-

Antibodies for Western blotting (e.g., anti-ubiquitin, anti-p62)

Procedure:

-

Culture cells and treat with this compound or DMSO for the desired time. In the last few hours of treatment, add a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells in the specialized lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate a portion of the lysate with the anti-p62 antibody for immunoprecipitation.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination of p62. A smear of higher molecular weight bands in the this compound-treated lane compared to the control indicates increased ubiquitination.

-

The membrane can be stripped and re-probed with the anti-p62 antibody to confirm equal loading of the immunoprecipitated protein.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for identifying and validating DUB inhibitors and their cellular targets.

Conclusion

This compound is a valuable tool for probing the function of USP20 in cellular processes. Its specificity for USP20 allows for the dissection of its role in various signaling pathways, most notably the NF-κB pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the cellular targets and mechanism of action of this compound and other DUB inhibitors. A thorough characterization, including broader selectivity profiling and quantitative proteomics, will further enhance our understanding of the therapeutic potential of targeting USP20.

References

In-Depth Technical Guide: The Impact of GSK2643943A on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2643943A is a potent and specific small molecule inhibitor of Ubiquitin Specific Peptidase 20 (USP20), a deubiquitinating enzyme (DUB) implicated in various cellular processes, including the DNA damage response and cell cycle regulation. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on cell cycle progression. By inhibiting USP20, this compound disrupts the stability of key regulatory proteins, leading to cell cycle checkpoint abrogation and reduced cell proliferation. This document details the underlying signaling pathways, presents available quantitative data, and provides established experimental protocols for investigating the effects of this compound.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Dysregulation of the cell cycle is a hallmark of cancer, making its components attractive targets for therapeutic intervention. The ubiquitin-proteasome system plays a critical role in controlling the levels of key cell cycle proteins, and deubiquitinating enzymes (DUBs) are emerging as important regulators of this process.

This compound has been identified as a specific inhibitor of USP20.[1] USP20 has been shown to play a crucial role in the DNA damage response (DDR) by stabilizing Claspin, a key mediator of the ATR-Chk1 signaling pathway.[2][3] This pathway is essential for the S-phase checkpoint, which halts DNA replication to allow for the repair of damaged DNA. By inhibiting USP20, this compound is predicted to destabilize Claspin, leading to a compromised S-phase checkpoint and potential cell cycle arrest or apoptosis, particularly in cancer cells experiencing replicative stress.

Core Mechanism of Action: The HERC2-USP20-Claspin Signaling Axis

The primary mechanism through which this compound is understood to impact cell cycle progression is by disrupting the HERC2-USP20-Claspin signaling axis.[2][3]

-

HERC2 E3 Ubiquitin Ligase: Under normal conditions, the E3 ubiquitin ligase HERC2 polyubiquitinates USP20, targeting it for proteasomal degradation.[3]

-

USP20 Deubiquitinase: USP20, in turn, removes polyubiquitin (B1169507) chains from Claspin, a critical scaffolding protein in the ATR-Chk1 signaling pathway. This deubiquitination stabilizes Claspin.[2][4]

-

Claspin and ATR-Chk1 Signaling: Stable Claspin is essential for the activation of the checkpoint kinase Chk1 by the ATR kinase in response to DNA damage or replication stress. Activated Chk1 then phosphorylates downstream targets to halt cell cycle progression and promote DNA repair.[2][4]

Inhibition of USP20 by this compound is expected to lead to the accumulation of polyubiquitinated Claspin, resulting in its proteasomal degradation. The subsequent loss of Claspin would impair the activation of the ATR-Chk1 signaling pathway, thereby abrogating the S-phase checkpoint.

Quantitative Data on the Effects of USP20 Inhibition

While direct quantitative data for this compound's effect on cell cycle phase distribution and specific cell cycle protein levels are not extensively available in the public domain, studies on the effects of USP20 knockdown provide strong surrogate data.

Table 1: Effect of USP20 Knockdown on Cell Proliferation

| Cell Line | Assay | Treatment | Result | Reference |

| A549 | Cell Proliferation Assay | USP20 siRNA | Reduced sensitivity to hydroxyurea (B1673989) (HU) treatment | [3] |

| Gastric Cancer Cells | Cell Proliferation Assay | Low USP20 expression | Promoted cell proliferation and accelerated G1 to S phase transition | [5] |

Table 2: Effect of USP20 Inhibition/Knockdown on Protein Levels and Interactions

| Target Protein | Cell Line | Treatment | Effect | Reference |

| Claspin | 293T | USP20 siRNA + HU/UV | Decreased Claspin protein levels | [2] |

| Claspin Ubiquitination | 293T | MYC-USP20 co-transfection | Decreased K48-linked polyubiquitination of Claspin | [4] |

| Chk1 Phosphorylation | 293T | USP20 siRNA + HU | Delayed HU-induced Chk1 activation | [6] |

| RETREG1 Ubiquitination | HEK293FT | This compound | Increased ubiquitination of RETREG1 | [7] |

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol is designed to assess the effect of this compound on cancer cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or MTS reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a DMSO-only control.

-

Incubation: Incubate the plate for 48-72 hours.

-

Viability Assessment:

-

CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.[8]

-

MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle phase distribution following treatment with this compound.

Materials:

-

Cells treated with this compound or DMSO

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution. Incubate at room temperature for 30 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[2][4][9][10]

Western Blot Analysis of Cell Cycle Proteins

This protocol is used to determine the effect of this compound on the protein levels of key cell cycle regulators.

Materials:

-

Cells treated with this compound or DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Claspin, anti-Cyclin D1, anti-CDK4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse treated cells in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[11][12]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: HERC2-USP20-Claspin signaling pathway and the inhibitory effect of this compound.

Experimental Workflow Diagram

Caption: Workflow for investigating the effects of this compound on cell cycle progression.

Conclusion

This compound, as a specific inhibitor of USP20, holds promise as a therapeutic agent by targeting the intricate machinery of cell cycle regulation. Its mechanism of action through the destabilization of Claspin and subsequent impairment of the S-phase checkpoint provides a clear rationale for its anti-proliferative effects. While further studies are needed to provide direct quantitative data on the effects of this compound on cell cycle phase distribution and the expression of key cell cycle proteins, the existing evidence from USP20 knockdown studies strongly supports its role as a modulator of cell cycle progression. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the precise impact of this compound and to explore its potential in cancer therapy.

References

- 1. HERC2/USP20 coordinates CHK1 activation by modulating CLASPIN stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. academic.oup.com [academic.oup.com]

- 4. wp.uthscsa.edu [wp.uthscsa.edu]

- 5. The emerging role of ubiquitin-specific protease 20 in tumorigenesis and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. HERC2/USP20 coordinates CHK1 activation by modulating CLASPIN stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. bio-rad.com [bio-rad.com]

The Pharmacodynamics of GSK2643943A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2643943A is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 20 (USP20), a deubiquitinating enzyme (DUB).[1][2][3][4] DUBs are critical regulators of the ubiquitin-proteasome system, which governs protein turnover and signaling pathways integral to cellular homeostasis. Dysregulation of DUB activity is implicated in the pathophysiology of numerous diseases, including cancer.[4] this compound, by targeting USP20, offers a promising avenue for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its impact on key signaling pathways.

Core Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of USP20.[1] USP20 removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation or modulating their activity and localization. By inhibiting USP20, this compound prevents the deubiquitination of USP20 substrates, leading to their increased ubiquitination and subsequent degradation or altered function. This targeted intervention can influence a variety of cellular processes, including cell proliferation, survival, and response to therapy.

Quantitative Data

The inhibitory potency of this compound against USP20 has been determined through biochemical assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Target/Substrate | Reference |

| IC50 | 160 nM | USP20/Ub-Rho | [1][3][5] |

Signaling Pathways Modulated by this compound

Inhibition of USP20 by this compound has been shown to directly impact key cellular signaling pathways implicated in cancer pathogenesis.

NF-κB Signaling Pathway

Recent studies have elucidated the role of USP20 as a positive regulator of the TNFα-induced NF-κB signaling pathway.[6][7] USP20 achieves this by deubiquitinating and stabilizing the scaffolding protein p62 (sequestosome-1), a crucial component in the activation of the NF-κB cascade.[7] By inhibiting USP20, this compound is predicted to decrease the stability of p62, leading to the attenuation of NF-κB signaling. This, in turn, can sensitize cancer cells to apoptosis.[7]

Caption: this compound inhibits USP20, leading to p62 degradation and reduced NF-κB activation.

Wnt/β-catenin Signaling Pathway

USP20 has been identified as a novel regulator of the Wnt/β-catenin signaling pathway.[2] It directly deubiquitinates and stabilizes β-catenin, a key transcriptional co-activator in this pathway.[2] Elevated levels of β-catenin are a hallmark of many cancers, contributing to cell proliferation, invasion, and chemoresistance.[2] By inhibiting USP20, this compound is expected to increase the ubiquitination and subsequent degradation of β-catenin, thereby downregulating Wnt/β-catenin signaling.

Caption: this compound inhibits USP20, promoting β-catenin degradation and suppressing Wnt signaling.

Experimental Protocols

Biochemical Assay: USP20 Inhibitor Screening

This protocol describes a representative fluorescence-based assay for measuring the inhibitory activity of compounds like this compound against USP20.

Principle: The assay utilizes a fluorogenic ubiquitin substrate, such as Ubiquitin-AMC (7-amino-4-methylcoumarin) or Ubiquitin-Rhodamine 110.[1][8][9] In its intact form, the fluorescence of the attached fluorophore is quenched. Upon cleavage of the isopeptide bond by active USP20, the fluorophore is released, resulting in a quantifiable increase in fluorescence.

Materials:

-

Purified recombinant human USP20 enzyme

-

Ubiquitin-AMC or Ubiquitin-Rhodamine 110 substrate

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)

-

This compound (or other test compounds) dissolved in DMSO

-

96- or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Add a fixed amount of USP20 enzyme to each well of the microplate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the ubiquitin-fluorophore substrate to each well.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode) or at a fixed endpoint. The excitation/emission wavelengths will depend on the fluorophore used (e.g., ~350/460 nm for AMC).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for a fluorescence-based biochemical assay to determine the IC50 of this compound.

In Vivo Efficacy Study: Oral Squamous Cell Carcinoma (OSCC) Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a murine xenograft model of OSCC.

Principle: Human OSCC cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time to assess the compound's efficacy.

Materials:

-

Human oral squamous cell carcinoma cell line (e.g., SCC9)

-

Immunodeficient mice (e.g., athymic nude or NOD/SCID)

-

Cell culture medium and supplements

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Culture and Implantation:

-

Culture SCC9 cells under standard conditions.

-

Harvest and resuspend the cells in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel to enhance tumor take rate.

-

Subcutaneously inject a defined number of cells (e.g., 1-5 x 10^6) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare the this compound formulation and vehicle control.

-

Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 5 mg/kg, daily for 6 days).[1]

-

Administer the vehicle control to the control group using the same schedule and route.

-

-

Monitoring and Endpoint:

-

Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Monitor the body weight and overall health of the mice throughout the study.

-

The study is terminated when tumors in the control group reach a pre-defined size, or at a specified time point.

-

-

Data Analysis:

-

Compare the tumor growth curves between the treatment and control groups.

-

At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

-

Caption: Experimental workflow for an in vivo xenograft study of this compound in an OSCC model.

Conclusion and Future Directions

This compound is a selective inhibitor of USP20 with demonstrated in vitro potency and in vivo anti-tumor activity. Its mechanism of action, through the destabilization of key oncoproteins like p62 and β-catenin, provides a strong rationale for its development as a therapeutic agent in cancers driven by aberrant NF-κB and Wnt/β-catenin signaling. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other USP20 inhibitors.

Future research should focus on a comprehensive selectivity profiling of this compound against a broader panel of DUBs to fully understand its specificity. Elucidating the full spectrum of USP20 substrates through proteomic approaches will further clarify the downstream consequences of its inhibition. Additionally, exploring the efficacy of this compound in combination with other anti-cancer agents, particularly those that are impacted by the NF-κB and Wnt pathways, could reveal synergistic therapeutic strategies. The potential for USP20 inhibition to overcome chemoresistance also warrants further investigation.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. USP20 positively regulates tumorigenesis and chemoresistance through β-catenin stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | USP20 inhibitor | Probechem Biochemicals [probechem.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The Deubiquitinating Enzyme USP20 Regulates the TNFα-Induced NF-κB Signaling Pathway through Stabilization of p62 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. amsbio.com [amsbio.com]

- 9. bpsbioscience.com [bpsbioscience.com]

The Potential of GSK2643943A in Oral Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oral squamous cell carcinoma (OSCC) remains a significant global health challenge, with a pressing need for novel therapeutic strategies. The ubiquitin-proteasome system (UPS) has emerged as a critical regulator of various cellular processes implicated in cancer, including cell cycle progression, signal transduction, and protein degradation.[1][2] Deubiquitinating enzymes (DUBs), which reverse the process of ubiquitination, are gaining attention as potential therapeutic targets.[3][4] This technical guide provides an in-depth overview of GSK2643943A, a potent and selective inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Peptidase 20 (USP20), and explores its potential in the context of oral cancer research.[5] Recent studies have highlighted the role of DUBs in the pathophysiology of OSCC, suggesting that their inhibition could be a promising therapeutic avenue.[3]

Core Compound Details: this compound

This compound is a small molecule inhibitor that specifically targets the deubiquitinating enzyme USP20.[5] Its inhibitory action blocks the removal of ubiquitin from substrate proteins, thereby marking them for degradation and altering downstream cellular pathways.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (E)-2-amino-6-(3-fluorostyryl)-1H-indole-3-carbonitrile |

| Molecular Formula | C₁₇H₁₂FN₃ |

| Molecular Weight | 277.30 g/mol |

| CAS Number | 2449301-27-1 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in the context of its target inhibition and its effects on oral cancer models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line / Target | Value | Notes |

| IC₅₀ | USP20/Ub-Rho | 160 nM | Direct enzymatic inhibition.[5] |

| Cell Viability | SCC9 | Significant drop (~50%) at 1 µM | In combination with 0.01 MOI of oncolytic HSV-1 (T1012G).[5] |

| Cell Viability | SCC9 | Significant drop (>50%) at 5 µM | In combination with 0.01 MOI of oncolytic HSV-1 (T1012G).[5] |

Table 2: In Vivo Efficacy of this compound in OSCC Xenograft Models

| Animal Model | Cell Line | Treatment | Dosage | Outcome |

| BALB/c nude mice | SCC9 | This compound + oHSV-1 T1012G | 5 mg/kg (i.p., daily for 6 days) | Significant reduction in tumor volume compared to either treatment alone.[5] |

| C3H/HeN mice | SCC7 | This compound + oHSV-1 T1012G | 2.5 mg/kg (i.p., daily for 9 days) | Significant reduction in tumor volume compared to either treatment alone.[5] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting USP20, a deubiquitinating enzyme that has been shown to be overexpressed in OSCC.[6] A key substrate of USP20 in head and neck squamous cell carcinoma (HNSCC), which includes OSCC, is Cathepsin L (CTSL).[1][7] USP20 deubiquitinates and stabilizes CTSL, preventing its degradation.[1][7] Elevated levels of CTSL are associated with the promotion of epithelial-to-mesenchymal transition (EMT) and cancer stem cell renewal, which contribute to increased metastatic potential and chemoresistance.[7][8] By inhibiting USP20, this compound is hypothesized to decrease the stability of CTSL, leading to its degradation and a subsequent reduction in the malignant phenotype of oral cancer cells.

Caption: Proposed signaling pathway of this compound in oral cancer.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound in oral cancer research. These are based on standard laboratory procedures and should be adapted to specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on oral cancer cell lines.

Materials:

-

Oral squamous carcinoma cell lines (e.g., SCC9, SCC7)

-

This compound (dissolved in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan (B1609692) solubilization)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed oral cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis

This protocol is for detecting changes in protein expression levels (e.g., USP20, CTSL) following treatment with this compound.

Materials:

-

Oral cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-USP20, anti-CTSL, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Subcutaneous Xenograft Mouse Model

This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or C3H/HeN)

-

Oral cancer cell lines (e.g., SCC9, SCC7)

-

This compound formulation for injection

-

Matrigel (optional)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest oral cancer cells during their exponential growth phase. Resuspend the cells in a mixture of sterile PBS or culture medium and Matrigel (optional, to improve tumor formation) at a concentration of 1x10⁷ cells/mL.

-

Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound via the appropriate route (e.g., intraperitoneal injection) according to the desired dosing schedule. The control group should receive the vehicle.

-

Efficacy Evaluation: Continue monitoring tumor growth and the general health of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, western blotting).

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical preclinical research workflow for evaluating a novel compound like this compound in oral cancer.

References

- 1. USP20 competitively binds to STUB1 to enhance CTSL expression and promote epithelial-mesenchymal transition in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Evolving role of deubiquitinating enzymes in oral cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The emerging role of ubiquitin-specific protease 20 in tumorigenesis and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]

- 7. USP20 competitively binds to STUB1 to enhance CTSL expression and promote epithelial‐mesenchymal transition in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preliminary Studies on the Therapeutic Potential of GSK2643943A: A Novel Deubiquitinating Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2643943A is a novel small molecule inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin Specific Peptidase 20 (USP20).[1][2][3] The ubiquitin-proteasome system is a critical regulator of protein homeostasis and its dysregulation is implicated in numerous diseases, including cancer.[4][5][6] DUBs, by reversing the process of ubiquitination, are emerging as key therapeutic targets.[4][5][7] This document provides a comprehensive overview of the preliminary preclinical data on this compound, including its in vitro activity, proposed mechanism of action, and initial findings in cell-based and in vivo models. The information presented herein is intended to provide a foundational understanding of this compound for researchers and drug development professionals.

Introduction to this compound

This compound is a potent and selective inhibitor of USP20, a deubiquitinating enzyme that has been implicated in the regulation of various cellular processes, including signal transduction and protein degradation.[1][2][3][5] By targeting USP20, this compound offers a promising therapeutic strategy for diseases where USP20 activity is dysregulated, such as in certain types of cancer.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary in vitro and in vivo studies of this compound.

Table 1: In Vitro Enzymatic Activity

| Target | Assay Format | IC50 (nM) | Reference |

| USP20/Ub-Rho | Cell-free assay | 160 | [1][2][3] |

Table 2: In Vitro Cellular Activity

| Cell Line | Treatment | Effect | Concentration | Reference |

| SCC9 | This compound + oHSV-1 T1012G | Significant drop in viability (R50%) | 5 µM GSK + 0.01 MOI T1012G | [1] |

| SCC9 | This compound + oHSV-1 T1012G | 50% loss of viability | 1 µM GSK + 0.01 MOI T1012G | [1] |

| SCC9 | This compound | Increased accumulation of viral ICP8 and VP16 mRNA | Not Specified | [1] |

| SCC9 | This compound | Upregulated expression of viral proteins | Not Specified | [1] |

Table 3: In Vivo Efficacy in Xenograft Models